molecular formula C19H19BrN2O B3856733 4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide

4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide

Cat. No.: B3856733
M. Wt: 371.3 g/mol
InChI Key: QWJYPZFFRWOGHV-BKUYFWCQSA-N
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Description

4-bromo-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a tetrahydronaphthalene moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-bromo-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide is unique due to its specific combination of a bromine atom, a tetrahydronaphthalene moiety, and a benzohydrazide group. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c1-13(16-7-6-14-4-2-3-5-17(14)12-16)21-22-19(23)15-8-10-18(20)11-9-15/h6-12H,2-5H2,1H3,(H,22,23)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJYPZFFRWOGHV-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide
Reactant of Route 2
4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide
Reactant of Route 3
4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide
Reactant of Route 4
4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide
Reactant of Route 5
4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide
Reactant of Route 6
4-bromo-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]benzohydrazide

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